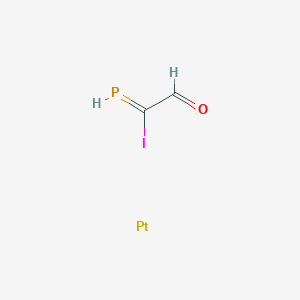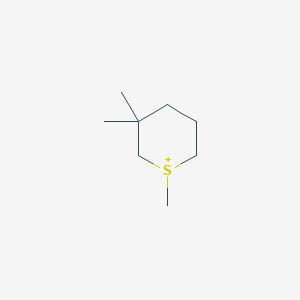
1,3,3-Trimethylthian-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylthian-1-ium is a sulfur-containing organic compound known for its unique structural and chemical properties. It is a derivative of thiane, a six-membered ring containing one sulfur atom. The presence of three methyl groups attached to the thianium ring enhances its stability and reactivity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylthian-1-ium can be synthesized through several methods. One common approach involves the alkylation of thiane with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Thiane + Methyl Iodide + Base → this compound Iodide
- The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature. The base, often sodium hydride or potassium carbonate, facilitates the deprotonation of thiane, allowing the methylating agent to attack the sulfur atom.
Industrial Production Methods: Industrial production of this compound often involves continuous flow reactors to ensure high yield and purity. The process includes:
- Continuous Alkylation: Thiane is continuously fed into a reactor along with a methylating agent and a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylthian-1-ium undergoes various chemical reactions, including:
- Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiane.
- Substitution: The compound can participate in nucleophilic substitution reactions where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide in acetic acid at room temperature.
- Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
- Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiane.
- Substitution: Various substituted thianes depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethylthian-1-ium has several applications in scientific research:
- Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
- Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating infections and other diseases.
- Industry: It is used in the production of specialty chemicals and as a catalyst in certain organic reactions.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylthian-1-ium involves its interaction with various molecular targets:
- Molecular Targets: The compound can interact with enzymes and proteins containing thiol groups, leading to the formation of disulfide bonds.
- Pathways Involved: It can inhibit the activity of certain enzymes by modifying their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 1,3,3-Trimethylcyclohexene: A hydrocarbon with a similar structural framework but lacks the sulfur atom.
- 1-Methyl-3-(3-(trimethoxysilyl) propyl) imidazolium chloride: A compound with similar methylation but different functional groups and applications.
Uniqueness: 1,3,3-Trimethylthian-1-ium is unique due to its sulfur-containing ring structure, which imparts distinct chemical reactivity and biological activity compared to its hydrocarbon and imidazolium counterparts.
Properties
CAS No. |
62573-96-0 |
|---|---|
Molecular Formula |
C8H17S+ |
Molecular Weight |
145.29 g/mol |
IUPAC Name |
1,3,3-trimethylthian-1-ium |
InChI |
InChI=1S/C8H17S/c1-8(2)5-4-6-9(3)7-8/h4-7H2,1-3H3/q+1 |
InChI Key |
CDWDVYZZDMNXMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC[S+](C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N''-Bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14521645.png)
![7-(Hexyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14521646.png)


![3-{3,4-Bis[(ethoxycarbonyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14521678.png)

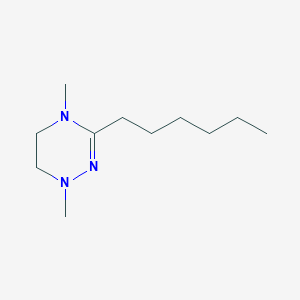
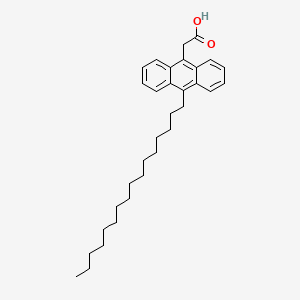
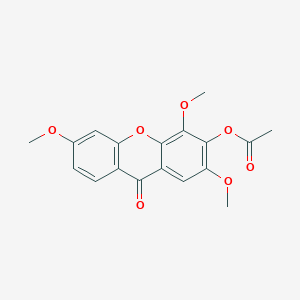
![N~1~,N~1~-Dimethyl-N~4~-[2-(4-methylanilino)ethyl]benzene-1,4-diamine](/img/structure/B14521700.png)
![4-[2-Oxo-2-(2-phenoxyphenyl)ethyl]benzene-1-carboximidamide](/img/structure/B14521710.png)
![N-{2-[(E)-Benzylideneamino]ethyl}-1,1-diphenylmethanimine](/img/structure/B14521713.png)
![Naphtho[1,2-b]thiophene, 5-bromo-3-methyl-](/img/structure/B14521719.png)
